

The Discovery and Synthesis of Vindesine: A Technical Guide

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Compound of Interest

Compound Name:	Vindesine
Cat. No.:	B1683056

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Abstract

Vindesine, a semi-synthetic vinca alkaloid, represents a significant milestone in the development of anti-cancer therapeutics. Derived from vinblastine, it was developed to offer an improved therapeutic profile, including a different spectrum of activity and potentially reduced neurotoxicity compared to its parent compounds. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical application of **vindesine**. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a comprehensive summary of its clinical efficacy and toxicity. Signaling pathways and logical relationships are visualized to facilitate a deeper understanding of its molecular interactions and mechanisms of resistance.

Discovery and Development

Vindesine (desacetyl vinblastine amide sulfate), also known as Eldisine, emerged from extensive research into the modification of natural vinca alkaloids isolated from the Madagascar periwinkle, *Catharanthus roseus*. The primary goal was to synthesize derivatives of vinblastine and vincristine with an enhanced therapeutic index. **Vindesine** is a semi-synthetic derivative of vinblastine, distinguished by the modification of the vindoline portion of the molecule.^[1] Initial preclinical studies and subsequent clinical trials in the late 1970s and early 1980s established its role as a potent antineoplastic agent.^[2] These early studies demonstrated its activity against a range of malignancies, including acute lymphoblastic

leukemia, non-small cell lung cancer, and breast cancer.[3] Notably, **vindesine** showed activity in some patients who had developed resistance to vincristine, suggesting a lack of complete cross-resistance between the two agents.[2][4]

Chemical Synthesis

The synthesis of **vindesine** from vinblastine involves the selective modification of the C-23 carboxyl group of the vindoline moiety. One of the established methods for its preparation is detailed below. More modern and complex total synthesis routes for vinca alkaloids have also been developed, offering pathways to novel analogs.[5][6][7]

Experimental Protocol: Synthesis of Vindesine from 4-Desacetyl Vinblastine C-3 Carboxhydrazide

This protocol is adapted from a patented synthetic method.

Materials:

- 4-desacetyl VLB C-3 carboxhydrazide
- Tetrahydrofuran (THF)
- 1 N aqueous hydrochloric acid
- n-butyl nitrite (10% v/v in THF)
- Triphenylphosphine
- Methylene dichloride
- 5 N aqueous sodium hydroxide
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve 1.973 grams of 4-desacetyl VLB C-3 carboxhydrazide in 50 ml of THF in a round-bottom flask.

- Cool the solution to approximately 0°C with stirring under a nitrogen atmosphere.
- Add 15.6 ml of 1 N aqueous hydrochloric acid to the cooled solution.
- Add 5.2 ml of 10% (v/v) n-butyl nitrite in THF in a single portion.
- Stir the reaction mixture at 0°C for five minutes.
- Prepare a solution of 6.8 g of triphenylphosphine in 50 ml of THF and add it dropwise to the reaction mixture.
- After the addition is complete, continue stirring at 0°C for approximately one hour.
- Dilute the reaction mixture with 25 ml of water.
- Extract the aqueous mixture three times with equal volumes of methylene dichloride to remove organic impurities.
- Make the aqueous solution basic by the addition of 5 N aqueous sodium hydroxide.
- Extract the basic solution four times with equal volumes of methylene dichloride.
- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- Evaporate the solvent under reduced pressure to yield a residue containing **vindesine**.
- The crude product can be further purified by high-pressure liquid chromatography (HPLC).

Mechanism of Action

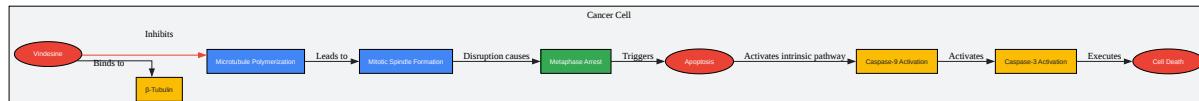
Vindesine, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules.^[1] By binding to the β -subunit of tubulin dimers, **vindesine** inhibits their polymerization into microtubules. This disruption of microtubule dynamics is critical during cell division, as microtubules are essential for the formation of the mitotic spindle.

The inhibition of microtubule formation leads to the arrest of cells in the metaphase of mitosis.

^[1] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or

programmed cell death, leading to the elimination of the cancerous cells.[8][9]

Signaling Pathway of Vindesine-Induced Apoptosis



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Caption: **Vindesine**'s mechanism of action leading to apoptosis.

Experimental Protocol: Tubulin Binding Assay (Fluorescence Quenching)

This protocol describes a general method to assess the binding of a compound to tubulin.

Materials:

- Purified tubulin
- **Vindesine**
- PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO₄, pH 6.9)
- Fluorometer
- Quartz cuvette

Procedure:

- Prepare a stock solution of purified tubulin in PEM buffer to a final concentration of 2 μ M.

- Prepare serial dilutions of **vindesine** in the same buffer.
- Add the tubulin solution to a quartz cuvette.
- Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength scan from 310 to 400 nm to determine the emission maximum (typically around 330-350 nm).
- Record the baseline fluorescence of the tubulin solution.
- Titrate the tubulin solution with increasing concentrations of **vindesine**, allowing the mixture to equilibrate for 2-5 minutes after each addition.
- Record the fluorescence intensity after each titration.
- Correct the fluorescence data for dilution and inner filter effects.
- Plot the change in fluorescence against the **vindesine** concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).

Clinical Data

Vindesine has been evaluated in numerous clinical trials for a variety of malignancies. The following tables summarize key quantitative data on its efficacy and toxicity.

Efficacy of Vindesine in Various Cancers

Cancer Type	Treatment Regimen	Number of Patients	Response Rate (%)	Citation(s)
Acute Lymphoblastic Leukemia (Relapsed)	Vindesine + Prednisone	20	55 (Complete Response)	[1]
Acute Leukemia (Vincristine-Resistant)	Vindesine	68	2 partial remissions	[2]
Non-Small Cell Lung Cancer	Vindesine-containing regimens	-	52.6	[2]
Small Cell Lung Cancer	Vindesine-containing regimens	-	74.1	[2]
Malignant Lymphomas	Vindesine-containing regimens	-	88.0	[2]
Breast Cancer	Vindesine-containing regimens	-	62.6	[2]
Esophageal Carcinoma	Vindesine-containing regimens	-	57.5	[2]

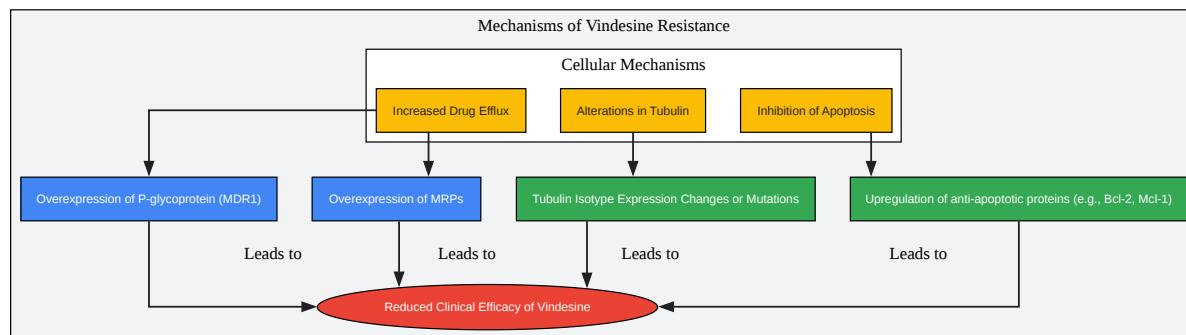
Common Toxicities Associated with Vindesine

Toxicity	Grade	Incidence (%)	Citation(s)
Myelosuppression (Neutropenia)	Dose-limiting	Common	[2] [3]
Peripheral Neuropathy	Paresthesias, decreased reflexes	Common	[2] [3]
Constipation/Ileus	Mild to severe	Common	[2]
Alopecia	Mild to moderate	Common	[3]
Nausea and Vomiting	Mild to moderate	Common	[3]
Local tissue irritation (with extravasation)	Severe	-	[3]

Mechanisms of Resistance

The development of resistance to **vindesine**, as with other vinca alkaloids, is a significant clinical challenge. Several mechanisms have been identified that contribute to reduced drug efficacy.

Logical Flow of Vindesine Resistance Mechanisms



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Caption: Key mechanisms contributing to clinical resistance to **vindesine**.

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), is a primary mechanism of resistance.^[10] These transporters actively efflux **vindesine** from the cancer cell, reducing its intracellular concentration and thereby its ability to interact with tubulin. Alterations in the target protein, tubulin, can also confer resistance. This can include mutations in the tubulin genes or changes in the expression of different tubulin isotypes, which may have a lower affinity for **vindesine**.^[10] Furthermore, defects in the apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, can render cells resistant to the pro-death signals initiated by mitotic arrest.^[11]

Conclusion

Vindesine remains an important compound in the history and practice of cancer chemotherapy. Its discovery as a semi-synthetic derivative of vinblastine highlighted the potential for modifying natural products to improve their therapeutic properties. A thorough

understanding of its synthesis, mechanism of action, clinical profile, and resistance mechanisms is crucial for its optimal use in the clinic and for the design of future generations of microtubule-targeting agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of oncology drug development.

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